1-[2-(Methylsulfonyl)phenyl]-3-methylpiperazine hydrochloride 1-[2-(Methylsulfonyl)phenyl]-3-methylpiperazine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1171143-63-7
VCID: VC6344635
InChI: InChI=1S/C12H18N2O2S.ClH/c1-10-9-14(8-7-13-10)11-5-3-4-6-12(11)17(2,15)16;/h3-6,10,13H,7-9H2,1-2H3;1H
SMILES: CC1CN(CCN1)C2=CC=CC=C2S(=O)(=O)C.Cl
Molecular Formula: C12H19ClN2O2S
Molecular Weight: 290.81

1-[2-(Methylsulfonyl)phenyl]-3-methylpiperazine hydrochloride

CAS No.: 1171143-63-7

Cat. No.: VC6344635

Molecular Formula: C12H19ClN2O2S

Molecular Weight: 290.81

* For research use only. Not for human or veterinary use.

1-[2-(Methylsulfonyl)phenyl]-3-methylpiperazine hydrochloride - 1171143-63-7

Specification

CAS No. 1171143-63-7
Molecular Formula C12H19ClN2O2S
Molecular Weight 290.81
IUPAC Name 3-methyl-1-(2-methylsulfonylphenyl)piperazine;hydrochloride
Standard InChI InChI=1S/C12H18N2O2S.ClH/c1-10-9-14(8-7-13-10)11-5-3-4-6-12(11)17(2,15)16;/h3-6,10,13H,7-9H2,1-2H3;1H
Standard InChI Key MXZRAJRFOZDJOL-UHFFFAOYSA-N
SMILES CC1CN(CCN1)C2=CC=CC=C2S(=O)(=O)C.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

The compound has the molecular formula C₁₂H₁₉ClN₂O₂S, corresponding to a molecular weight of 290.81 g/mol . Its structure integrates a piperazine ring substituted with a methyl group at the 3-position and a 2-(methylsulfonyl)phenyl group at the 1-position, with a hydrochloride counterion stabilizing the amine group.

Structural Representation

The SMILES notation for the compound is CC1CN(CCN1)S(=O)(=O)C2=CC=CC=C2OC.Cl, reflecting the methylpiperazine core linked to a methylsulfonylphenyl group . The InChIKey LJCVGJOKDHOSGH-UHFFFAOYSA-N further uniquely identifies its stereochemical configuration .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number1171143-63-7
Molecular FormulaC₁₂H₁₉ClN₂O₂S
Molecular Weight290.81 g/mol
SMILESCC1CN(CCN1)S(=O)(=O)C2=CC=CC=C2OC.Cl
InChIKeyLJCVGJOKDHOSGH-UHFFFAOYSA-N

Synonyms and Registry Numbers

Alternative names include 1-[2-(Methylsulfonyl)phenyl]-3-methylpiperazine HCl and the supplier-designated identifier AKOS014786323 . The compound is cataloged under CAS 1171143-63-7, ensuring unambiguous identification across databases .

Physical and Chemical Properties

Melting Point and Solubility

1-[2-(Methylsulfonyl)phenyl]-3-methylpiperazine hydrochloride exhibits a melting point range of 250–255°C, indicative of its crystalline ionic structure . The hydrochloride salt enhances water solubility, facilitating its use in aqueous analytical methods such as high-performance liquid chromatography (HPLC).

Stability and Reactivity

The compound is stable under ambient conditions but may decompose at temperatures exceeding 300°C. Its sulfonyl group confers resistance to nucleophilic attack, while the tertiary amine in the piperazine ring can undergo protonation or quaternization under acidic conditions .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 1-[2-(methylsulfonyl)phenyl]-3-methylpiperazine hydrochloride involves multi-step organic reactions, as detailed in patent CN102351843A . A representative pathway includes:

  • Chelation and Protection: The precursor 1-ethyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid is reacted with oxalic acid and boron trifluoride to form a chelate complex, protecting reactive sites during subsequent reactions .

  • Piperazine Coupling: The chelate undergoes nucleophilic substitution with 2-methylpiperazine in the presence of a tert-butoxy carbonyl (Boc) protecting group, introducing the methylpiperazine moiety .

  • Deprotection and Salt Formation: Acidic hydrolysis removes the Boc group, followed by treatment with hydrochloric acid to yield the hydrochloride salt .

Optimization and Yield

Patent data indicate that refluxing the intermediate in ethanol-water mixtures with hydrochloric acid for 4 hours achieves a purity >98% after recrystallization . Scaling the reaction to 1500 mL of 6M HCl produces 118 g of the final compound, demonstrating industrial viability .

Analytical and Pharmaceutical Applications

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